tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is a chiral spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 7, a phenyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group. This compound is synthesized via multi-step routes involving alkylation, cyclization, and stereoselective reactions, as exemplified in the preparation of its diastereomer (4R,5S configuration) in and . Its rigid spirocyclic framework and stereochemistry make it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules with precise stereochemical control .
Properties
IUPAC Name |
tert-butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-11-15(14-7-5-4-6-8-14)18(13-20)9-10-19-12-18/h4-8,15,19H,9-13H2,1-3H3/t15-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRJUSMARDPBID-CRAIPNDOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCNC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@]2(C1)CCNC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by reaction with hydrazine hydrate to form pyrazolecarbohydrazide derivatives. These intermediates undergo intramolecular cyclization upon treatment with a mixture of hydrochloric acid and acetic acid to yield the desired diazaspiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Key Research Findings
- Crystallography: Hydrogen-bonding patterns in spirocyclic compounds () reveal that phenyl groups at the 4-position disrupt planar geometries, favoring non-covalent interactions critical for crystal packing .
- Scalability: Multigram synthesis of tert-butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate () achieves 40% yield, underscoring challenges in scaling spirocyclic syntheses .
- Safety Profiles: The 6-oxo derivative () is classified as non-hazardous, whereas benzyl-substituted analogs require stringent handling due to flammability .
Biological Activity
Tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is a spirocyclic compound characterized by its unique structural features, including a diazaspiro framework and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: CHNO
- CAS Number: 2380697-00-5
- Molar Mass: 302.41 g/mol
The compound's complex stereochemistry contributes to its biological activity, allowing for specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The spirocyclic structure enhances binding affinity to enzymes and receptors, modulating pathways involved in disease processes. Key mechanisms include:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Protein Interaction Disruption: It may interfere with protein-protein interactions critical for cellular functions.
Antimicrobial Activity
Research indicates that spirocyclic compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Study Findings: A study demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, suggesting potential use as antimicrobial agents .
Anticancer Properties
The compound's structural characteristics make it a candidate for anticancer drug design. Preliminary studies have indicated:
- In Vitro Studies: In vitro assays revealed that certain analogs of the compound exhibited cytotoxic effects on cancer cell lines, indicating potential as anticancer therapeutics .
Case Studies and Research Findings
- Enzyme Inhibition Study:
- Cytotoxicity Assessment:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tert-butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane | Spirocyclic | Antimicrobial, Anticancer |
| Spiro[4.5]decane derivatives | Spirocyclic | Antimicrobial |
| Diazaspiro[3.3]heptane compounds | Smaller spirocyclic | Variable reactivity |
This table illustrates how tert-butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane stands out due to its specific diazaspiro configuration and diverse functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
